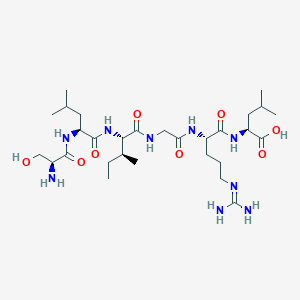
N-méthyl-3-nitro-5-(trifluorométhyl)pyridin-2-amine
Vue d'ensemble
Description
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is a useful research compound. Its molecular formula is C7H6F3N3O2 and its molecular weight is 221.14 g/mol. The purity is usually 95%.
The exact mass of the compound N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications agrochimiques
Les trifluorométhylpyridines (TFMP), qui incluent le composé en question, sont largement utilisées dans l'industrie agrochimique . L'utilisation principale des dérivés TFMP est la protection des cultures contre les ravageurs . Le fluazifop-butyl a été le premier dérivé TFMP introduit sur le marché agrochimique, et depuis lors, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont acquis des noms communs ISO .
Applications pharmaceutiques
Plusieurs dérivés TFMP sont également utilisés dans l'industrie pharmaceutique . Cinq produits pharmaceutiques et deux produits vétérinaires contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché, et de nombreux candidats sont actuellement en phase d'essais cliniques .
Applications vétérinaires
Comme mentionné ci-dessus, deux produits vétérinaires contenant la partie TFMP ont obtenu l'autorisation de mise sur le marché . Cela suggère que les dérivés TFMP pourraient avoir des applications potentielles en médecine vétérinaire.
Recherche en protéomique
Le composé « 2-méthylamino-3-nitro-5-(trifluorométhyl)pyridine » est répertorié comme un produit spécialisé pour les applications de recherche en protéomique .
Développement de produits chimiques organiques fluorés
Le développement de composés organiques contenant du fluor, tels que les TFMP, a conduit à de nombreuses avancées dans les domaines de l'agrochimie, de la pharmacie et des matériaux fonctionnels . Les propriétés physico-chimiques uniques de l'atome de fluor et les caractéristiques uniques du groupement pyridine contribuent aux activités biologiques des dérivés TFMP .
Synthèse de médicaments approuvés par la FDA
Des médicaments contenant le groupe trifluorométhyle (TFM, -CF3) ont été approuvés par la FDA au cours des 20 dernières années
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Trifluoromethylpyridines, a group of compounds to which this molecule belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have applications in the agrochemical and pharmaceutical industries, suggesting they interact with various biochemical pathways .
Result of Action
It is known that trifluoromethylpyridines and their derivatives are used in the agrochemical industry for crop protection, suggesting they have significant biological activity .
Action Environment
Given its use in the agrochemical industry, it can be inferred that environmental conditions such as temperature, humidity, and ph could potentially impact its effectiveness .
Propriétés
IUPAC Name |
N-methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N3O2/c1-11-6-5(13(14)15)2-4(3-12-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBYIGPCGICNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379522 | |
| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-21-1 | |
| Record name | N-Methyl-3-nitro-5-(trifluoromethyl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60379522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175277-21-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














